molecular formula C26H40N2O B1621834 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine CAS No. 57202-50-3

5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine

Cat. No. B1621834
CAS RN: 57202-50-3
M. Wt: 396.6 g/mol
InChI Key: YSLLSTYBZAIXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PYP8O8 is a liquid crystal compound with intriguing properties. It exhibits both crystal-like and liquid-like behaviors, depending on temperature. Liquid crystals are widely used in applications such as panel displays, organic electronics, and LC elastomer actuators due to their tunability and unique phase-dependent properties .


Molecular Structure Analysis

The compound consists of an octyl chain (C~8~H~17~) attached to a pyrimidine ring via a phenyl group (C~6~H~5~) with an octyloxy (C~8~H~17~O) substituent .


Physical And Chemical Properties Analysis

  • Phase Transitions : PYP8O8 undergoes phase transitions in the following sequence: Crystalline → Smectic C → Smectic A → Nematic → Isotropic liquid .
  • Anisotropy : PYP8O8 exhibits both mechanical and thermal anisotropy. The mechanical anisotropy is smaller than the thermal anisotropy in LC phases. The phonon mean-free path correlates with the structural anisotropy of the rigid core of the LC molecule .

properties

IUPAC Name

2-(4-octoxyphenyl)-5-octylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O/c1-3-5-7-9-11-13-15-23-21-27-26(28-22-23)24-16-18-25(19-17-24)29-20-14-12-10-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLLSTYBZAIXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391381
Record name SBB059201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine

CAS RN

57202-50-3
Record name SBB059201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.